(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate
CAS No.:
Cat. No.: VC18296802
Molecular Formula: C11H10F3NO2
Molecular Weight: 245.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10F3NO2 |
|---|---|
| Molecular Weight | 245.20 g/mol |
| IUPAC Name | (4-ethynylphenyl)methanamine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C9H9N.C2HF3O2/c1-2-8-3-5-9(7-10)6-4-8;3-2(4,5)1(6)7/h1,3-6H,7,10H2;(H,6,7) |
| Standard InChI Key | XFEDFYKDUMQDFT-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC=C(C=C1)CN.C(=O)(C(F)(F)F)O |
Introduction
(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate is an organic compound that has garnered attention in fields such as medicinal chemistry and materials science due to its unique structural and chemical properties. It is classified as an ethynyl-substituted phenylmethanamine with a trifluoroacetate counterion. The compound's molecular formula is (for the amine) with a trifluoroacetate salt, and it has a molecular weight of approximately 135.17 g/mol for the amine component alone.
Structural and Chemical Characteristics
The compound consists of three key functional groups:
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Ethynyl group (-C≡CH): Attached to the phenyl ring, this group facilitates coupling reactions like Sonogashira coupling.
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Methanamine group (-CH_2NH_2): Provides nucleophilic reactivity, enabling acylation and substitution reactions.
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Trifluoroacetate moiety (CF₃COO⁻): Enhances solubility and stability while influencing the compound's electron density.
Synthesis Methods
The synthesis of (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate typically involves:
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Starting Material: The reaction begins with 4-ethynylaniline, which contains both the ethynyl and amino functionalities.
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Reaction Conditions: Trifluoroacetic acid is reacted with 4-ethynylaniline under controlled conditions to form the trifluoroacetate salt.
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Purification: The resulting compound is purified using recrystallization or chromatography techniques to ensure high purity.
Reactivity and Chemical Behavior
The compound exhibits diverse reactivity due to its functional groups:
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Ethynyl Group: Participates in coupling reactions like Sonogashira coupling, enabling the formation of complex organic frameworks.
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Methanamine Group: Engages in nucleophilic substitutions and acylation reactions.
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Trifluoroacetate Stability: The trifluoroacetate group can hydrolyze under acidic or basic conditions, yielding trifluoroacetic acid as a byproduct.
Comparison with Related Compounds
To understand its unique properties, (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Phenylethynylamine | Ethynyl group on a phenyl ring | Moderate antimicrobial activity |
| N-(4-Ethynylphenyl)acetamide | Acetamide substituent instead of trifluoroacetate | Enhanced analgesic effects |
| (4-Aminophenyl)ethyne | Amino group instead of methanamine | Antimicrobial and anti-inflammatory effects |
The trifluoroacetate moiety in this compound improves solubility and stability compared to analogs lacking this feature.
Research Directions
Further research on this compound could focus on:
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Mechanistic Studies: Investigating its precise interaction mechanisms with biological targets.
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Pharmacological Profiling: Evaluating its efficacy in cancer models and other therapeutic areas.
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Synthetic Modifications: Developing derivatives with enhanced activity or reduced toxicity.
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